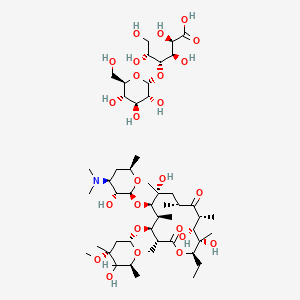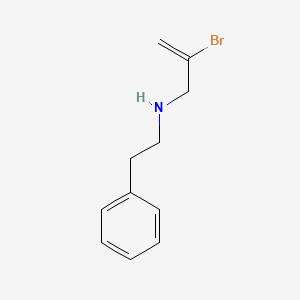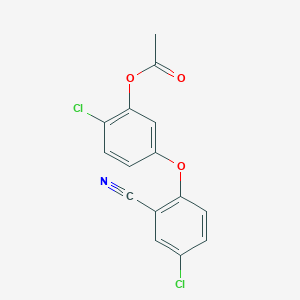
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclohexyl group, an ethylsulfanyl group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly and suitable for industrial amplification.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The use of engineered bacteria containing carbonyl reductase, along with ultrasonic or pressurized disruption to obtain cell supernatant, is a key step in the process . This method is advantageous due to its high substrate concentration and wide substrate universality.
化学反応の分析
Types of Reactions
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (2S,3R)-3-Amino-2-Hydroxy-5-(Ethylsulfanyl)Pentanoyl-((S)-(-)-(1-Naphthyl)Ethyl)Amide
- (2S,3R)-2-(Ethylsulfanyl)-3-Methylhexane
Uniqueness
What sets (2S,3R)-1-Cyclohexyl-2-(ethylsulfanyl)-4-oxoazetidine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and chiral centers. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
特性
CAS番号 |
67730-87-4 |
|---|---|
分子式 |
C12H18N2OS |
分子量 |
238.35 g/mol |
IUPAC名 |
(2S,3R)-1-cyclohexyl-2-ethylsulfanyl-4-oxoazetidine-3-carbonitrile |
InChI |
InChI=1S/C12H18N2OS/c1-2-16-12-10(8-13)11(15)14(12)9-6-4-3-5-7-9/h9-10,12H,2-7H2,1H3/t10-,12+/m1/s1 |
InChIキー |
KYIHHIMGQOQYFL-PWSUYJOCSA-N |
異性体SMILES |
CCS[C@H]1[C@@H](C(=O)N1C2CCCCC2)C#N |
正規SMILES |
CCSC1C(C(=O)N1C2CCCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)





